2,2-dimethyl-N-[3-[[3-(6-oxo-1H-pyrimidin-4-yl)piperidin-1-yl]methyl]pyridin-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-[3-[[3-(6-oxo-1H-pyrimidin-4-yl)piperidin-1-yl]methyl]pyridin-2-yl]propanamide is a complex organic compound with a unique structure that includes a pyrimidinyl group, a piperidinyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[3-[[3-(6-oxo-1H-pyrimidin-4-yl)piperidin-1-yl]methyl]pyridin-2-yl]propanamide typically involves multiple steps, including the formation of the pyrimidinyl, piperidinyl, and pyridinyl groups, followed by their assembly into the final compound. Common synthetic routes may involve:
Formation of the Pyrimidinyl Group: This can be achieved through the reaction of appropriate precursors under conditions that promote the formation of the pyrimidine ring.
Formation of the Piperidinyl Group: This step often involves the cyclization of a suitable linear precursor to form the piperidine ring.
Formation of the Pyridinyl Group: The pyridine ring can be synthesized through various methods, including cyclization reactions.
Assembly of the Final Compound: The final step involves the coupling of the three groups under conditions that promote the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[3-[[3-(6-oxo-1H-pyrimidin-4-yl)piperidin-1-yl]methyl]pyridin-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures, solvents, and catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity and could be studied for its effects on biological systems.
Medicine: The compound could be investigated for its potential therapeutic effects, including as a drug candidate.
Industry: It may have applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[3-[[3-(6-oxo-1H-pyrimidin-4-yl)piperidin-1-yl]methyl]pyridin-2-yl]propanamide would depend on its specific interactions with molecular targets. This could involve binding to specific receptors or enzymes, leading to changes in cellular signaling pathways or metabolic processes. Detailed studies would be required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amides with pyrimidinyl, piperidinyl, and pyridinyl groups. Examples include:
- 2,2-dimethyl-N-[3-[[3-(6-oxo-1H-pyrimidin-4-yl)piperidin-1-yl]methyl]pyridin-2-yl]acetamide
- 2,2-dimethyl-N-[3-[[3-(6-oxo-1H-pyrimidin-4-yl)piperidin-1-yl]methyl]pyridin-2-yl]butanamide
Uniqueness
The uniqueness of 2,2-dimethyl-N-[3-[[3-(6-oxo-1H-pyrimidin-4-yl)piperidin-1-yl]methyl]pyridin-2-yl]propanamide lies in its specific combination of functional groups and the resulting chemical and biological properties
Properties
IUPAC Name |
2,2-dimethyl-N-[3-[[3-(6-oxo-1H-pyrimidin-4-yl)piperidin-1-yl]methyl]pyridin-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-20(2,3)19(27)24-18-15(6-4-8-21-18)12-25-9-5-7-14(11-25)16-10-17(26)23-13-22-16/h4,6,8,10,13-14H,5,7,9,11-12H2,1-3H3,(H,21,24,27)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPFGBNPGQUOQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)CN2CCCC(C2)C3=CC(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.